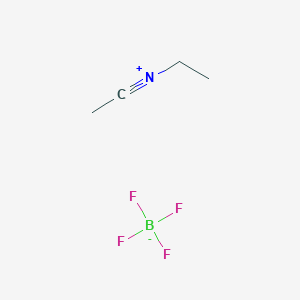
N-Ethylidyneethanaminium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylidyneethanaminium tetrafluoroborate is a chemical compound that features a tetrafluoroborate anion paired with an N-ethylidyneethanaminium cation. This compound is known for its unique properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethylidyneethanaminium tetrafluoroborate can be synthesized through ionic exchange reactions. One common method involves the reaction between tetraalkyl ammonium tetrafluoroborate and nitric anhydride in a medium that lacks basic properties . This method avoids the use of highly volatile and toxic components, making it more efficient and safer.
Industrial Production Methods
Industrial production of this compound often involves automated synthesis procedures. For instance, the use of ammonium hydroxide for fluoride elution and boron trifluoride-methanol complex dissolved in acetonitrile as a precursor has been reported . This method ensures high radiochemical yields and purities, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethylidyneethanaminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It can also be reduced under specific conditions.
Substitution: The tetrafluoroborate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitric anhydride, ammonium hydroxide, and boron trifluoride-methanol complex . These reactions typically occur under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nitric anhydride can produce nitronium tetrafluoroborate, which is a versatile nitrating agent .
Applications De Recherche Scientifique
N-Ethylidyneethanaminium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in imaging studies, such as positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of N-Ethylidyneethanaminium tetrafluoroborate involves its ability to act as a weakly coordinating anion. The tetrafluoroborate anion is symmetrical and composed of highly electronegative fluorine atoms, which diminish its basicity and nucleophilicity . This property makes it an effective reagent in various chemical reactions, particularly those involving cationic intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Ethylidyneethanaminium tetrafluoroborate include:
- Hexafluorophosphate (PF6-)
- Hexafluoroantimonate (SbF6-)
- Perchlorate (ClO4-)
Uniqueness
This compound is unique due to its weakly coordinating nature and high solubility in organic solvents . Unlike perchlorate, which forms potentially explosive derivatives with organic compounds, tetrafluoroborate is safer and more stable . Additionally, its ability to act as a scavenger of excess reagents in certain reactions further enhances its utility in various applications .
Propriétés
Numéro CAS |
462-35-1 |
|---|---|
Formule moléculaire |
C4H8BF4N |
Poids moléculaire |
156.92 g/mol |
Nom IUPAC |
N-ethylacetonitrilium;tetrafluoroborate |
InChI |
InChI=1S/C4H8N.BF4/c1-3-5-4-2;2-1(3,4)5/h3H2,1-2H3;/q+1;-1 |
Clé InChI |
HHVVEXVMCIRJBZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC[N+]#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


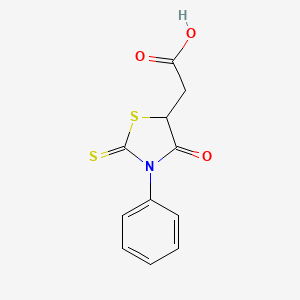
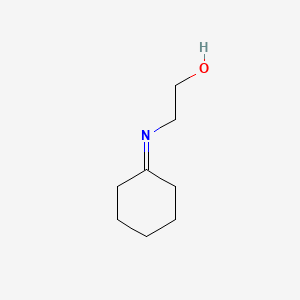
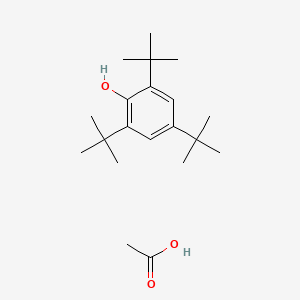
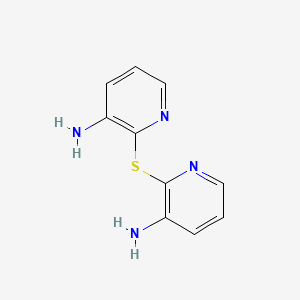
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
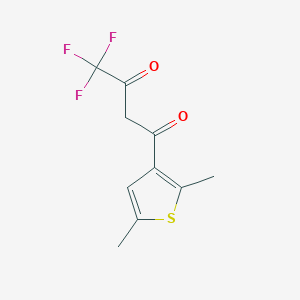
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
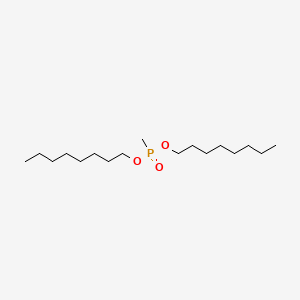

![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)

![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
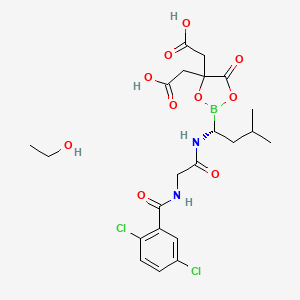
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
